molecular formula C11H13F2NO3 B13649507 tert-Butyl 6-(difluoromethoxy)nicotinate

tert-Butyl 6-(difluoromethoxy)nicotinate

Cat. No.: B13649507
M. Wt: 245.22 g/mol
InChI Key: YRPCDYFUBUDGNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 6-(difluoromethoxy)nicotinate involves several steps:

Chemical Reactions Analysis

tert-Butyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid .

Scientific Research Applications

tert-Butyl 6-(difluoromethoxy)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors and other targets .

Comparison with Similar Compounds

tert-Butyl 6-(difluoromethoxy)nicotinate can be compared with other similar compounds, such as:

The presence of the difluoromethoxy group in this compound makes it unique, as it can participate in specific interactions and reactions that other similar compounds cannot.

Properties

Molecular Formula

C11H13F2NO3

Molecular Weight

245.22 g/mol

IUPAC Name

tert-butyl 6-(difluoromethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C11H13F2NO3/c1-11(2,3)17-9(15)7-4-5-8(14-6-7)16-10(12)13/h4-6,10H,1-3H3

InChI Key

YRPCDYFUBUDGNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)OC(F)F

Origin of Product

United States

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